molecular formula C15H20INO5 B8157456 Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate

Cat. No.: B8157456
M. Wt: 421.23 g/mol
InChI Key: DQZXDUQGSKWWQF-UHFFFAOYSA-N
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Description

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethoxy linker, and an iodine atom attached to the benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the benzoate core.

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using reagents like iodine (I2) and a suitable oxidizing agent.

    Attachment of the Ethoxy Linker: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Deprotection: The major product is the free amine.

    Coupling: Biaryl compounds are typically formed.

Scientific Research Applications

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ability to form stable complexes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate depends on its application:

    In Chemical Reactions: Acts as a substrate or intermediate, undergoing various transformations.

    In Biological Systems: The Boc-protected amine can be deprotected to interact with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amine but differs in the core structure and functional groups.

    Methyl 2,3-bis-O-(triethylsilyl)-α-D-glucopyranoside: Shares the use of protective groups but is a carbohydrate derivative.

Uniqueness

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate is unique due to its specific combination of functional groups, making it versatile for various synthetic applications and research studies.

Properties

IUPAC Name

methyl 4-iodo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO5/c1-15(2,3)22-14(19)17-7-8-21-12-9-10(13(18)20-4)5-6-11(12)16/h5-6,9H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZXDUQGSKWWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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